molecular formula C23H26N6O2 B2740936 1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea CAS No. 1396860-69-7

1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea

Cat. No.: B2740936
CAS No.: 1396860-69-7
M. Wt: 418.501
InChI Key: MVEQBCHZKVCQSN-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea is a complex organic compound that features a combination of ethoxyphenyl, phenylpiperazinyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinyl core, followed by the introduction of the phenylpiperazinyl group through nucleophilic substitution reactions. The final step involves the coupling of the ethoxyphenyl group to form the urea linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl or pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of the target and modulating biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-2-31-20-11-7-6-10-19(20)26-23(30)27-21-16-22(25-17-24-21)29-14-12-28(13-15-29)18-8-4-3-5-9-18/h3-11,16-17H,2,12-15H2,1H3,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEQBCHZKVCQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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